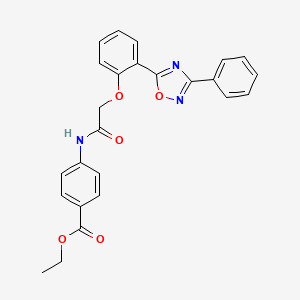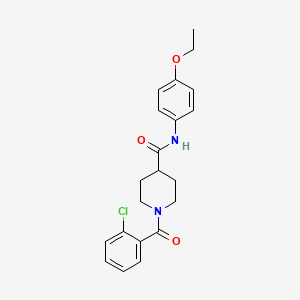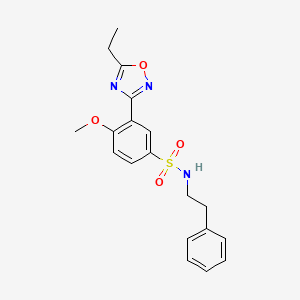![molecular formula C22H20BrClN2O3S B7716095 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide](/img/structure/B7716095.png)
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide, also known as BMS-582949, is a small molecule drug compound that has been extensively studied for its potential therapeutic applications in several medical conditions. This compound is a selective inhibitor of the protein tyrosine kinase 5 (PTK5), which is involved in various cellular signaling pathways.
Mecanismo De Acción
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide is a selective inhibitor of the protein tyrosine kinase 5 (PTK5), which is involved in various cellular signaling pathways. By inhibiting PTK5, this compound can disrupt these signaling pathways and inhibit the growth and proliferation of cancer cells, reduce inflammation in arthritis, and improve glucose tolerance in diabetes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In arthritis research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity by increasing glucose uptake in skeletal muscle and adipose tissue.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide for lab experiments is its high selectivity for PTK5, which reduces the risk of off-target effects. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide. One direction is to optimize the synthesis method to improve the yield and solubility of this compound. Another direction is to further investigate the therapeutic potential of this compound in other medical conditions, such as inflammatory bowel disease and multiple sclerosis. Additionally, future research could focus on the development of more potent and selective inhibitors of PTK5 based on the structure of this compound.
Métodos De Síntesis
The synthesis of 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide involves several steps, starting from the reaction of 4-bromobenzylamine with 4-chlorobenzenesulfonyl chloride to form 4-(4-bromobenzyl)benzenesulfonamide. This intermediate is then reacted with 4-ethoxyphenylacetic acid to form this compound. The overall yield of this synthesis method is around 20%.
Aplicaciones Científicas De Investigación
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in several medical conditions, including cancer, arthritis, and diabetes. In cancer research, this compound has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer. In arthritis research, this compound has been shown to reduce inflammation and joint damage in animal models of rheumatoid arthritis. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
Propiedades
IUPAC Name |
2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-[(2-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrClN2O3S/c23-19-12-10-17(11-13-19)15-26(30(28,29)20-7-2-1-3-8-20)16-22(27)25-14-18-6-4-5-9-21(18)24/h1-13H,14-16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBNAOWZOOFASP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

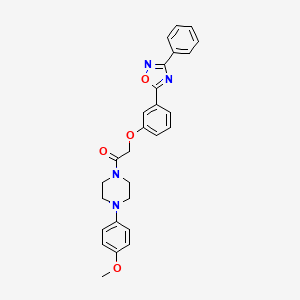
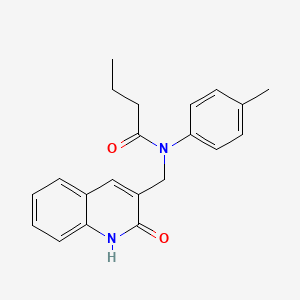
![4-fluoro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716029.png)

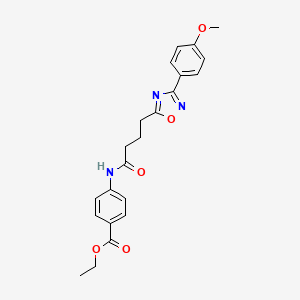

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7716058.png)
